molecular formula C18H21N5O2 B5607072 3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No. B5607072
M. Wt: 339.4 g/mol
InChI Key: ATMUFXHHRPTAAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one , typically involves the reaction of hydrazine derivatives with appropriate synthons containing the desired substituents. A specific method for synthesizing a closely related compound, "3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was characterized by NMR, mass spectra, and X-ray diffraction studies, showcasing a general approach that could be adapted for the target compound (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and crystallography. The referenced compound's structure was confirmed through single crystal X-ray diffraction, revealing a twisted conformation between pyrazole and adjacent rings, indicative of the complex interactions and steric hindrance present within these molecules (Kumara et al., 2018).

properties

IUPAC Name

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-14(17-8-9-19-23(17)2)20-18(24)16-11-15(21-22-16)12-6-5-7-13(10-12)25-3/h5-11,14H,4H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUFXHHRPTAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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